tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H12Br2N2O3 and a molecular weight of 380.03 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms, a formyl group, and a tert-butyl carbamate group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of solvents like dichloromethane and reagents such as bromine and formylating agents .
Chemical Reactions Analysis
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
Scientific Research Applications
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
tert-Butyl (3-formylpyridin-4-yl)carbamate: Lacks the bromine atoms, resulting in different chemical properties and uses.
tert-Butyl (2,6-dibromo-4-formylpyridin-3-yl)carbamate: Positional isomer with different substitution pattern on the pyridine ring.
Properties
Molecular Formula |
C11H12Br2N2O3 |
---|---|
Molecular Weight |
380.03 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dibromo-3-formylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H12Br2N2O3/c1-11(2,3)18-10(17)14-7-4-8(12)15-9(13)6(7)5-16/h4-5H,1-3H3,(H,14,15,17) |
InChI Key |
QAXFKWUCGUCFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1C=O)Br)Br |
Origin of Product |
United States |
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